molecular formula C19H28N2O3 B15280069 tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B15280069
M. Wt: 332.4 g/mol
InChI Key: ABCKOFBNBFFZNY-INIZCTEOSA-N
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Description

tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a tert-butyl ester, a benzyl group, and a hydroxymethyl group. The spirocyclic framework imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, while the functional groups can form hydrogen bonds or hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
  • tert-Butyl 4-azaspiro[2.5]octane-4-carboxylate

Uniqueness

tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is unique due to its combination of a spirocyclic core with a benzyl and hydroxymethyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl (5S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-18(2,3)24-17(23)20-12-16(13-22)21(19(14-20)9-10-19)11-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3/t16-/m0/s1

InChI Key

ABCKOFBNBFFZNY-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](N(C2(C1)CC2)CC3=CC=CC=C3)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N(C2(C1)CC2)CC3=CC=CC=C3)CO

Origin of Product

United States

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